2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core conjugated with a benzyl-piperazinyl group and a thiazolidinone ring substituted with a 2-phenylethyl moiety. This compound belongs to a class of nitrogen-containing heterocycles, which are frequently explored for antimicrobial, antitumor, and kinase-inhibitory properties .
Properties
Molecular Formula |
C31H29N5O2S2 |
|---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H29N5O2S2/c37-29-25(21-26-30(38)36(31(39)40-26)16-14-23-9-3-1-4-10-23)28(32-27-13-7-8-15-35(27)29)34-19-17-33(18-20-34)22-24-11-5-2-6-12-24/h1-13,15,21H,14,16-20,22H2/b26-21- |
InChI Key |
NGVUCESTWAJUNX-QLYXXIJNSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CCC6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CCC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the piperazinyl and thiazolidinylidene groups through various substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazinyl or thiazolidinylidene groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis focuses on structural analogs with modifications to the thiazolidinone substituents, piperazinyl group, and core scaffold, as identified in the evidence.
Substituent Variations on the Thiazolidinone Ring
Analog 1 : 2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Difference : The 2-phenylethyl group in the target compound is replaced with a 2-methoxyethyl substituent.
- Reduced lipophilicity may decrease membrane permeability but improve metabolic stability .
Analog 2 : 2-(4-Benzyl-1-piperazinyl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one (RN: 372497-62-6)
- Key Difference : Substituent is isopropyl instead of 2-phenylethyl.
- Reduced aromaticity may weaken π-π stacking interactions with hydrophobic targets .
Analog 3 : Derivatives with Arylpolyene or Beta-Lactone Modifications
- Key Difference : Based on Pseudomonas BGC studies, analogs with arylpolyene or beta-lactone substituents (e.g., similar to fengycin or lankacidin C) may exhibit distinct bioactivities.
- Impact :
Modifications to the Piperazinyl Group
Analog 4 : 2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Difference : The benzyl group on piperazine is replaced with a 1,3-benzodioxol-5-yl group, and the piperazine is 4-methyl-substituted .
- Impact :
Analog 5 : 7-(4-Ethylpiperazin-1-yl)-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Difference : Piperazine is 4-ethyl-substituted , and the benzyl group is replaced with a 2-methylimidazo[1,2-a]pyridinyl moiety.
- Impact :
Core Scaffold Variations
Analog 6 : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives
- Key Difference : The pyrido[1,2-a]pyrimidin-4-one core is replaced with a pyrazolo-triazolo-pyrimidine system.
- Impact :
Analog 7 : 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium Nitrate
- Key Difference: The core is hydrogenated to a tetrahydro-pyrido[1,2-a]pyrimidinone, and a fluoro-benzisoxazole group is introduced.
- Impact :
Data Table: Structural and Hypothetical Pharmacokinetic Comparison
| Compound | Thiazolidinone Substituent | Piperazinyl Group | Core Modification | Predicted LogP* | Metabolic Stability |
|---|---|---|---|---|---|
| Target Compound | 2-Phenylethyl | 4-Benzyl | Pyrido[1,2-a]pyrimidin-4-one | 3.8 | Moderate |
| Analog 1 (RN: 372979-30-1) | 2-Methoxyethyl | 4-Benzyl | None | 2.5 | High |
| Analog 2 (RN: 372497-62-6) | Isopropyl | 4-Benzyl | None | 3.2 | Moderate |
| Analog 4 | N/A | 4-Methyl-1,3-benzodioxol-5-yl | None | 2.9 | High |
| Analog 7 | N/A | Piperidinium nitrate | Tetrahydro-pyrido core | 1.7 | Low |
*Predicted using fragment-based methods due to lack of experimental data.
Research Findings and Implications
- SAR Insights: Thiazolidinone substituents: Bulky aromatic groups (e.g., phenylethyl) favor hydrophobic target interactions but may limit solubility. Smaller alkyl or polar groups balance solubility and binding . Piperazinyl modifications: Methyl or ethyl substitutions enhance metabolic stability, while aromatic substitutions (e.g., benzodioxolyl) tune receptor selectivity .
Computational Predictions :
Biological Activity
The compound 2-(4-benzyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have shown promising antifungal activity against various strains of fungi. A study highlighted that certain thiazolidinone derivatives demonstrated effective fungicidal activity with EC50 values as low as 0.85 µg/mL against Alternaria solani .
| Compound | Target Organism | EC50 (µg/mL) |
|---|---|---|
| 4e | A. solani | 0.85 |
| 4e | P. lingam | 2.29 |
Anticancer Activity
The compound's structural features may also contribute to anticancer properties. Compounds containing pyrido[1,2-a]pyrimidine moieties have been reported to inhibit cancer cell proliferation in vitro. For example, related compounds have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may act as an inhibitor of certain enzymes relevant in disease pathways. For instance, similar piperazine derivatives have been reported to exhibit inhibitory activity against cholinesterases, which are crucial in neurodegenerative diseases . The specific IC50 values for these activities warrant further investigation into the detailed mechanism of action.
Case Studies
Several case studies have explored the biological effects of compounds with similar structures:
- Cholinesterase Inhibition : A study demonstrated that piperazine derivatives could inhibit butyrylcholinesterase with IC50 values comparable to established drugs like physostigmine . This suggests potential therapeutic applications in Alzheimer's disease management.
- Antimicrobial Screening : In vitro screening of thiazolidinone derivatives showed significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer: Multi-step synthesis typically involves condensation of pyrido[1,2-a]pyrimidin-4-one precursors with functionalized thiazolidinone intermediates. For example, coupling 4-oxo-thiazolidin-5-ylidene derivatives (e.g., via Knoevenagel condensation) with piperazinyl-pyrido-pyrimidinone cores under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Purity (>95%) is achieved through column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization in ethanol . Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazolidinone formation | Thiourea, NaOAc, reflux | 65–70 | 85 |
| Coupling reaction | DCC/DMAP, CH₂Cl₂, RT | 50–55 | 90 |
| Purification | SiO₂ chromatography | 45 | 98 |
Q. How is the compound characterized structurally, and what techniques validate its configuration?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the Z-configuration of the thiazolidinone methylidene group and piperazinyl orientation. SC-XRD parameters (e.g., space group , unit cell dimensions ) align with similar pyrido-pyrimidinone derivatives . Complementary techniques include:
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer: In vitro assays include:
- Enzyme Inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps be elucidated to resolve yield inconsistencies?
- Methodological Answer: Mechanistic studies using DFT calculations (e.g., Gaussian 16) identify transition states and intermediates. For example, the thiazolidinone Knoevenagel step may involve a zwitterionic intermediate stabilized by electron-withdrawing groups. LC-MS monitoring of reaction aliquots detects side products (e.g., dimerization), guiding solvent optimization (e.g., switching from DMF to THF) to suppress byproducts .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Methodological Answer: Orthogonal validation using:
- SPR (Surface Plasmon Resonance) : Confirm binding affinity to target proteins (e.g., KD measurement).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish specific vs. nonspecific interactions.
- Cellular Thermal Shift Assay (CETSA) : Verify target engagement in live cells .
Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding poses in kinase ATP-binding pockets (e.g., PDB 3LZE).
- QSAR Models : Train on datasets with substituent variations (e.g., benzyl vs. phenethyl groups) to correlate logP with IC₅₀.
- ADMET Prediction (SwissADME) : Optimize metabolic stability by introducing electron-withdrawing groups (e.g., CF₃) to reduce CYP450 oxidation .
Q. What advanced techniques validate the Z-configuration of the thiazolidinone methylidene group?
- Methodological Answer:
- NOESY NMR : Detect spatial proximity between the thiazolidinone methylidene proton and adjacent pyrido-pyrimidinone protons.
- VCD (Vibrational Circular Dichroism) : Differentiate Z/E isomers via distinct Cotton effects in the 1500–1700 cm⁻¹ range .
Data Contradiction Analysis
Q. How to address discrepancies in enzymatic vs. cellular assay results?
- Methodological Answer:
- Membrane Permeability Assessment : Use PAMPA (Parallel Artificial Membrane Permeability Assay) to determine if poor cellular activity stems from low permeability.
- Efflux Pump Inhibition : Co-administer verapamil (P-gp inhibitor) to evaluate efflux transporter involvement .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
